molecular formula C10H18ClNO2 B2723145 Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride CAS No. 1822446-57-0

Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride

Cat. No.: B2723145
CAS No.: 1822446-57-0
M. Wt: 219.71
InChI Key: GLCYXTKBHDOPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride (CAS 1822446-57-0) is a high-purity spirocyclic building block of significant interest in advanced chemical synthesis and drug discovery. This compound, with a molecular formula of C10H18ClNO2 and a molecular weight of 219.71 g/mol, is characterized by its unique spirocyclic structure that incorporates a nitrogen atom, making it a valuable scaffold for constructing complex molecules . Spirocyclic compounds of this type are recognized as versatile bioisosteres, capable of mimicking properties of piperidine and other saturated heterocycles, which is crucial for optimizing the pharmacokinetic profiles of drug candidates, such as improving solubility and metabolic stability . The structural motif of 2-azaspiro[4.4]nonane is part of a broader class of derivatives that have been investigated for various biological activities. Patent literature indicates that related 2-azaspiro[4.4]alkane-3-carboxylic acid derivatives have shown promise in pharmaceutical applications, including use as therapeutics for conditions like hypotension and migraine . Furthermore, the synthesis of novel methyl carboxylate derivatives based on similar active substructure combinations has been explored in the agrochemical sector, where they function as herbicide safeners to protect crops from herbicide injury . This product is provided with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This chemical is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

IUPAC Name

methyl 2-azaspiro[4.4]nonane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(7-11-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCYXTKBHDOPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCCC2)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Route via Magnesium-Mediated Cyclization

The same patent describes an alternative pathway using magnesium turnings:

  • Step 7 : Reaction of compound E with magnesium to form compound J .
  • Step 8–10 : Functionalization with o-nitrobenzenesulfonamide and subsequent hydrogenolysis.

Advantage : Avoids palladium catalysts, potentially reducing costs.

Spirocyclic Scaffold Construction via Grignard and Epoxidation

A method from PMC (PMC3754844) utilizes cerium chloride (CeCl₃)-modified Grignard reagents to construct spirocycles:

  • Step 1 : Addition of homoallyl magnesium bromide to N-Boc-3-piperidone.
  • Step 2 : Epoxidation with m-chloroperbenzoic acid (mCPBA), followed by spontaneous 5-exo-tet ring closure.

Key Feature : CeCl₃ enhances regioselectivity, yielding spirocyclic tetrahydrofuran intermediates.

Asymmetric Synthesis Using Chiral Sulfinimines

A protocol from the Royal Society of Chemistry (RSC) employs N-tert-butanesulfinyl aldimines for enantioselective synthesis:

  • Step 1 : Reaction of ethyl cyclobutanecarboxylate with chiral sulfinimine 2c under LiHMDS (lithium hexamethyldisilazide).
  • Step 2 : Reduction with LiAlH₄ and subsequent tosylation to form spirocyclic amines.

Yield : 93% for intermediate 3c .

Comparative Analysis of Methods

Method Key Reagents Steps Yield Advantages
Patent Route LDA, Pd/C, LiAlH₄ 12 N/A High purity, scalable
Grignard/Epoxidation CeCl₃, mCPBA 5 69–91% Regioselective, avoids toxic catalysts
Asymmetric Synthesis LiHMDS, N-sulfinimines 4 93% Enantioselective, high yield

Critical Reaction Parameters

  • Temperature : Cyclization steps (e.g., Step 2 in the patent route) require strict control at 65°C.
  • Solvents : Toluene outperforms THF or CH₂Cl₂ in acylation steps.
  • Catalysts : Palladium-carbon is critical for hydrogenolysis but increases costs.

Purification and Characterization

  • Chromatography : Silica gel column chromatography is universally employed.
  • Spectroscopy : ¹H/¹³C NMR and HRMS confirm structure and purity.

Challenges and Limitations

  • Diastereomer Separation : Methods requiring chiral resolution (e.g., RSC protocol) add complexity.
  • Side Reactions : Thiazolidine-Schiff base equilibria reduce yields in acylation steps.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its ester and spirocyclic amine groups. Key findings include:

  • Ester oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions converts the methyl ester to a carboxylic acid derivative.

  • Amine oxidation : Under controlled conditions, the azaspiro nitrogen can be oxidized to form an N-oxide intermediate, though this requires careful pH management to avoid over-oxidation.

Reaction conditions :

ReagentSolventTemperatureProduct
KMnO₄ (aq)H₂O60–80°C2-azaspiro[4.4]nonane-3-carboxylic acid
H₂O₂/CH₃COOHAcetic acidRTN-oxide derivative (unstable)

Reduction Reactions

The ester group is susceptible to reduction, yielding alcohol derivatives:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the ester to a hydroxymethyl group, forming 2-azaspiro[4.4]nonane-3-methanol hydrochloride .

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces unsaturated bonds in modified derivatives without affecting the spirocyclic core.

Key mechanistic insight :
The rigid spiro structure stabilizes transition states during reduction, favoring retention of stereochemistry at the spiro center .

Substitution Reactions

The chloride counterion and ester group participate in nucleophilic substitutions:

  • Ester hydrolysis : Acidic or basic hydrolysis cleaves the ester to form the corresponding carboxylic acid or carboxylate salt.

  • Amine alkylation : The secondary amine reacts with alkyl halides (e.g., methyl iodide) to form tertiary ammonium salts.

Reactivity comparison :

NucleophileConditionsProductYield
H₂O (acidic)HCl, refluxCarboxylic acid derivative85–90%
CH₃IK₂CO₃, DMF, 50°CN-methyl-2-azaspiro[4.4]nonane-3-carboxylate75%

Radical-Mediated Reactions

Domino radical bicyclization methodologies, as reported in azaspiro[4.4]nonane derivative syntheses, highlight the compound’s potential in radical pathways :

  • Alkoxyaminyl radical intermediates facilitate spirocyclization, forming diastereomeric mixtures with trans-configuration predominance (up to 4:1 dr) .

  • Ethylborane (Et₃B) initiators enhance reaction rates and diastereoselectivity compared to azobisisobutyronitrile (AIBN) .

Stability and Side Reactions

  • Thermal decomposition : Prolonged heating above 150°C degrades the spirocyclic structure, releasing CO₂ and forming secondary amines.

  • pH sensitivity : The compound undergoes rapid hydrolysis in strongly alkaline conditions (pH > 10).

Scientific Research Applications

Pharmacological Studies

Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride has been investigated for its potential biological activities, particularly as a sigma receptor ligand. Studies indicate that compounds with similar structures exhibit analgesic properties, suggesting that this compound may also possess pain-relieving effects.

  • Sigma Receptor Interaction : The compound's interaction with sigma receptors has been documented, showing potential for developing analgesics that target these receptors effectively .

Antibacterial Activity

Research indicates that compounds related to this compound exhibit antibacterial properties. For instance, derivatives of spirocyclic compounds have shown effectiveness against various pathogens, including those resistant to conventional antibiotics .

Synthetic Organic Chemistry

The synthesis of this compound involves multi-step organic synthesis techniques, which are crucial for producing high-purity compounds necessary for biological testing . This compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
Methyl 2-piperidinecarboxylatePiperidine ringKnown for its analgesic properties
Methyl 1-pyrrolidinecarboxylatePyrrolidine ringExhibits strong neuroprotective effects
Methyl 2-thiazolidinecarboxylateThiazolidine ringRecognized for its anti-inflammatory properties

The structural uniqueness of this compound may confer distinct biological activities not observed in these other compounds, warranting further investigation into its pharmacological potential .

Case Study: Analgesic Activity

In a study focusing on the design and synthesis of azaspiro compounds, researchers identified derivatives similar to this compound that displayed high binding affinities at sigma receptors associated with pain modulation . These findings suggest that this compound could be developed into a therapeutic agent for managing pain.

Case Study: Antimicrobial Efficacy

Another study evaluated the antibacterial activity of spirocyclic compounds against various bacterial strains, demonstrating that certain derivatives possess significant antimicrobial properties . This positions this compound as a candidate for further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites that are not accessible to other molecules, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with azaspiro frameworks are structurally diverse, and minor modifications significantly alter their physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:

Structural Analogs and Positional Isomers

Methyl 2-azaspiro[4.4]nonane-4-carboxylate Hydrochloride Structural Difference: Carboxylate group at position 4 instead of 3. Availability: Actively supplied by CymitQuimica at high cost (1g: €1,121), contrasting with the discontinued status of the 3-carboxylate analog .

Ethyl 2-azaspiro[4.5]decane-3-carboxylate Hydrochloride

  • Structural Difference : Ethyl ester (vs. methyl) and a larger spiro ring ([4.5] vs. [4.4]).
  • Impact : Increased lipophilicity due to the ethyl group may enhance blood-brain barrier penetration. The expanded ring system could reduce steric hindrance in binding pockets .

Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate Hydrochloride Structural Difference: Sulfur atom replaces a carbon in the spiro framework (1-thia substitution).

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-azaspiro[4.4]nonane-3-carboxylate HCl C₁₀H₁₆ClNO₂ 217.69 Discontinued; methyl ester enhances hydrolytic stability .
2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid HCl C₈H₁₄ClNO₃ 207.66 Oxa substitution increases polarity; carboxylic acid group allows salt formation .
tert-Butyl 2-azaspiro[3.4]octane-1-carboxylate HCl C₁₂H₂₂ClNO₂ 247.76 Smaller spiro system ([3.4]) reduces ring strain; tert-butyl group improves solubility .

Commercial and Research Status

  • Emerging Analogs : Compounds like 2-azaspiro[3.4]octane derivatives are gaining attention for their compact structures and synthetic versatility in drug discovery .

Biological Activity

Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a compound of growing interest in pharmacology due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₈ClNO₂
  • Molecular Weight : 219.71 g/mol
  • Structural Features : The compound features an azaspiro framework that contributes to its distinct chemical properties, enhancing solubility in aqueous solutions due to the hydrochloride form.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular processes, leading to diverse biological responses.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with specific receptors, influencing signal transduction pathways.

Biological Activities

Preliminary studies have indicated several potential biological activities of this compound:

  • Antiviral Activity : Research has shown that compounds related to this structure exhibit high antiviral potency with low cytotoxicity, making them candidates for drug development against viral infections .
  • Antibacterial Effects : The compound has been evaluated alongside other spirocyclic derivatives for antibacterial properties, showing promising results against various bacterial strains .
  • Neuroprotective Properties : Structural similarities with known neuroprotective agents suggest potential applications in neuropharmacology.

Study 1: Antiviral Potency

A study highlighted the effectiveness of a compound containing the azaspiro framework in inhibiting viral replication while maintaining low toxicity levels in vitro. This suggests its potential as a therapeutic agent against viral infections .

Study 2: Antibacterial Evaluation

In a comparative analysis of spirocyclic compounds, this compound was found to possess significant antibacterial activity, indicating its potential utility in treating bacterial infections .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 2-piperidinecarboxylatePiperidine ringKnown for analgesic properties
Methyl 1-pyrrolidinecarboxylatePyrrolidine ringExhibits strong neuroprotective effects
Methyl 2-thiazolidinecarboxylateThiazolidine ringRecognized for anti-inflammatory effects
This compound Spirocyclic structurePotential antiviral and antibacterial activities

Q & A

Q. What are the critical steps in synthesizing Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride, and how can reaction yields be optimized?

The synthesis involves multi-step transformations, including cyanide substitution, hydrolysis, and Boc protection/deprotection. For example, tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate is hydrolyzed under reflux with 35% HCl to yield the carboxylic acid hydrochloride. Yields (~68% for cyano intermediate, ~50% after Boc protection) can be optimized by controlling reaction temperature (e.g., −78°C for cyanide substitution), stoichiometry (e.g., excess trimethylsilyl cyanide), and purification via flash chromatography (hexane/ethyl acetate) .

Q. How is the purity and structural integrity of this compound validated experimentally?

Characterization relies on:

  • 1H/13C NMR : Peaks at δ 12.50 (s, carboxylic proton) and 1.45–1.23 ppm (methylene/methyl groups) confirm the spirocyclic backbone.
  • Melting point : 138–141°C for the Boc-protected intermediate.
  • Chromatography : Flash chromatography (hexane/ethyl acetate) removes byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

  • Avoiding ignition sources (P210) due to flammability risks.
  • Using sodium carbonate to quench acidic reactions (e.g., HCl hydrolysis).
  • Proper disposal of MTBE washes and aqueous layers containing cyanide intermediates .

Advanced Research Questions

Q. How does the spirocyclic architecture influence conformational rigidity and bioactivity in drug discovery?

The 2-azaspiro[4.4]nonane core restricts rotational freedom, enhancing binding affinity to target proteins. For example, spirocyclic α-proline derivatives improve protease inhibition by stabilizing bioactive conformations. Computational studies (MP2/6-311G) show that methylated substituents on the spiro ring enhance steric complementarity in enzyme active sites .

Q. What computational methods are effective for modeling the geometric and electronic properties of this compound?

  • Ab initio calculations : HF/3-21G optimizations refine spirocyclic geometries.
  • MP2/6-311G : Accurately predicts bond angles and torsional strain in substituted derivatives.
  • Docking simulations : Used to evaluate interactions with SARS-CoV-2 main protease (MPro), highlighting the P2 spiro residue's role in S2 pocket binding .

Q. How is this compound utilized in developing reversible covalent inhibitors for viral proteases?

The (S)-2-azaspiro[4.4]nonane-3-carboxylate moiety acts as a P2 residue in dipeptidyl inhibitors, forming reversible covalent bonds with MPro's catalytic cysteine. MPI60 (a derivative) exhibits:

  • High antiviral potency : EC50 < 100 nM in cellular assays.
  • Metabolic stability : >90% remaining after 1 hour in liver microsomes. Structure-activity relationship (SAR) studies prioritize spiro ring size (4.4 vs. 4.5) for optimizing inhibitor selectivity .

Q. What analytical challenges arise in resolving enantiomeric impurities during synthesis?

  • Chiral HPLC : Using columns like Chiralpak IA-3 to separate diastereomers.
  • Circular dichroism (CD) : Detects optical activity shifts caused by minor enantiomers.
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .

Methodological Considerations

Q. How are intermediates like tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate stabilized during synthesis?

  • Low-temperature conditions : −78°C prevents cyanide decomposition.
  • Anhydrous solvents : Dry dichloromethane minimizes hydrolysis.
  • Inert atmosphere : Nitrogen/argon prevents oxidation .

Q. What strategies mitigate low yields during Boc deprotection?

  • Acid concentration : 35% HCl ensures complete deprotection without side reactions.
  • Solvent selection : THF/water mixtures improve solubility of intermediates.
  • Counterion exchange : Sodium hydrogen sulfate acidification enhances crystallization .

Data Contradictions and Resolutions

Q. Discrepancies in reported yields for spirocyclic carboxylates: How are these resolved?

Variations arise from:

  • Reaction scale : Gram-scale syntheses (e.g., 54 g starting material) show lower yields (~7.9% overall) vs. milligram-scale optimizations.
  • Purification methods : Flash chromatography vs. recrystallization impacts recovery rates. Cross-validation via NMR and mass spectrometry ensures consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.